4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde

Descripción general

Descripción

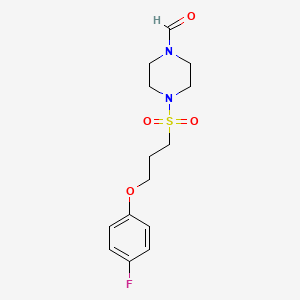

4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a fluorophenoxypropyl chain

Métodos De Preparación

The synthesis of 4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde typically involves multiple steps:

Formation of the Fluorophenoxypropyl Chain: This step involves the reaction of 4-fluorophenol with 3-chloropropylsulfonyl chloride under basic conditions to form 3-(4-fluorophenoxy)propylsulfonyl chloride.

Piperazine Substitution: The 3-(4-fluorophenoxy)propylsulfonyl chloride is then reacted with piperazine to form 4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazine.

Introduction of the Carbaldehyde Group: Finally, the piperazine derivative is oxidized using appropriate reagents to introduce the carbaldehyde group, resulting in the formation of this compound.

Análisis De Reacciones Químicas

4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde can undergo various chemical reactions:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Condensation: The aldehyde group can participate in condensation reactions to form imines or other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 366.46 g/mol. Its structure features a piperazine ring substituted with a propyl sulfonyl group and a fluorophenoxy moiety, which contributes to its biological activity.

Antidepressant Activity

Research indicates that compounds similar to 4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde exhibit antidepressant properties. Studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Anticancer Research

The compound has been investigated for its potential anticancer effects. Piperazine derivatives have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. The sulfonyl group may enhance the compound's ability to interact with biological targets involved in cancer progression .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The presence of the fluorophenoxy group may contribute to its efficacy by increasing membrane permeability or interfering with bacterial metabolism .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions starting from commercially available piperazine derivatives. Researchers have focused on modifying the structure to enhance potency and selectivity for specific biological targets.

Synthetic Pathways

Common synthetic routes include:

- N-alkylation : Introducing alkyl chains to the piperazine nitrogen.

- Sulfonation : Adding sulfonyl groups to improve solubility and biological activity.

- Aldehyde formation : Utilizing oxidation reactions to convert alcohol precursors into aldehydes.

Case Study: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of piperazine derivatives, including this compound. The results indicated significant behavioral improvements in animal models, correlating with increased serotonin levels in the brain .

Case Study: Anticancer Activity

In vitro testing of the compound against breast cancer cell lines demonstrated that it inhibited cell proliferation by inducing G0/G1 phase arrest and apoptosis through caspase activation pathways . These findings suggest its potential as a lead compound for further anticancer drug development.

Tables

Mecanismo De Acción

Similar compounds include other piperazine derivatives with sulfonyl and fluorophenoxy groups. These compounds may differ in the length of the alkyl chain or the position of the substituents on the phenyl ring. The uniqueness of 4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde lies in its specific combination of functional groups, which may confer distinct biological or chemical properties.

Comparación Con Compuestos Similares

- 4-((3-(4-Chlorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde

- 4-((3-(4-Bromophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde

- 4-((3-(4-Methylphenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde

Actividad Biológica

4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperazine ring, a sulfonyl group, and a fluorophenoxy substituent, contributing to its unique properties. The structural formula is represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its sulfonamide moiety can enhance binding affinity to target proteins, while the fluorophenoxy group may influence lipophilicity and cellular uptake.

Biological Activity Overview

Research indicates several potential biological activities:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of piperazine compounds exhibit significant antimicrobial effects against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Some derivatives have been evaluated for their anticancer activity. For example, piperazine-based compounds have shown promising results in inhibiting the proliferation of various cancer cell lines, including leukemia .

- Receptor Binding : The compound has been studied for its binding affinity to sigma receptors, which are implicated in various neurological functions. The radioligand 1-([4-methoxy-11C]3,4-Dimethoxyphenethyl)-4-[3-(4-fluorophenyl)propyl]piperazine has been developed for imaging these receptors using positron emission tomography (PET) .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various piperazine derivatives, it was found that compounds with similar structures to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

Case Study: Anticancer Activity

Another study focused on the anticancer potential of piperazine derivatives demonstrated that specific modifications in the molecular structure could significantly enhance cytotoxicity against cancer cell lines. The study highlighted the importance of the sulfonamide group in mediating apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde, and how do solvent choice and temperature influence yield?

- Methodological Answer : Synthesis typically involves sulfonylation of a piperazine precursor with a 3-(4-fluorophenoxy)propylsulfonyl chloride derivative. Key parameters include:

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity .

- Temperature : 0–25°C to control exothermic reactions and minimize side products .

- Catalysts : Triethylamine or N,N-diisopropylethylamine to neutralize HCl byproducts .

- Analytical validation (e.g., NMR, HPLC) is critical to confirm purity (>95%) and structural integrity .

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation of the sulfonyl and aldehyde groups .

- Stability Testing : Conduct accelerated degradation studies under varying pH (3–9) and temperature (40–60°C) to identify degradation pathways .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR : Use H and C NMR to confirm piperazine ring geometry, sulfonyl group connectivity, and aldehyde proton resonance .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and sulfonyl (S=O, ~1350/1150 cm) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to rule out false positives/negatives .

- Structural Confirmation : Re-analyze compound purity and confirm no batch-to-batch degradation via HPLC-MS .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent residue, incubation time) .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic (PK) properties in preclinical studies?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl groups) to improve aqueous solubility while retaining sulfonyl-piperazine pharmacophore .

- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., aldehyde oxidation) and modify labile sites .

- In Silico Modeling : Apply QSAR models to predict absorption/distribution based on logP and topological polar surface area (TPSA) .

Q. How does the 4-fluorophenoxy substituent influence binding affinity to target receptors compared to other halogenated analogs?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with Cl, Br, or NO substituents and test binding via radioligand assays .

- Crystallography : Co-crystallize the compound with target receptors (e.g., kinases) to map fluorophenoxy interactions in the binding pocket .

- Computational Docking : Use molecular dynamics simulations to quantify halogen bonding energy contributions .

Q. What in silico tools are suitable for predicting off-target interactions of this compound?

- Methodological Answer :

- Pharmacophore Screening : Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., GPCRs, ion channels) .

- Toxicity Prediction : Leverage ProTox-II or ADMETlab to assess hepatotoxicity and cardiotoxicity risks .

- Docking Validation : Cross-reference predictions with experimental data from kinase selectivity panels .

Q. Methodological Design and Data Analysis

Q. How should researchers design dose-response experiments to account for the compound’s redox-sensitive aldehyde group?

- Methodological Answer :

- Buffer Selection : Use non-nucleophilic buffers (e.g., HEPES) to prevent aldehyde adduct formation .

- Redox Control : Include antioxidants (e.g., ascorbic acid) in cell culture media to stabilize the compound .

- Time-Course Analysis : Monitor activity loss over 24–48 hours to adjust dosing intervals .

Q. What statistical approaches are recommended for analyzing synergistic effects between this compound and chemotherapeutics?

- Methodological Answer :

- Combination Index (CI) : Calculate using the Chou-Talalay method to quantify synergy/additivity/antagonism .

- Isobolograms : Plot dose-effect curves to visualize interactions .

- Mechanistic Studies : Use transcriptomics/proteomics to identify pathways modulated by the combination .

Q. Safety and Compliance

Q. What safety protocols are critical when handling this compound’s sulfonyl and aldehyde functional groups?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .

- Spill Management : Neutralize aldehydes with sodium bisulfite and sulfonyl residues with activated carbon .

- Waste Disposal : Follow EPA guidelines for sulfonamide-containing waste (e.g., incineration) .

Propiedades

IUPAC Name |

4-[3-(4-fluorophenoxy)propylsulfonyl]piperazine-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O4S/c15-13-2-4-14(5-3-13)21-10-1-11-22(19,20)17-8-6-16(12-18)7-9-17/h2-5,12H,1,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUGMXKLXVSCCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)S(=O)(=O)CCCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.